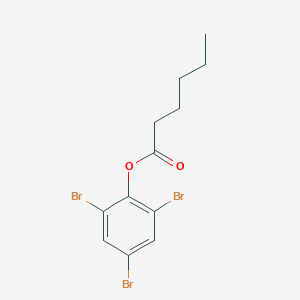

2,4,6-Tribromophenyl caproate

説明

Evolution of Research on Brominated Organic Compounds

The study of brominated organic compounds has a rich history, evolving from simple synthetic curiosities to compounds of significant industrial and environmental interest. Early research focused on fundamental bromination reactions, exploring the reactivity of various organic substrates with brominating agents. A pivotal area of development has been the use of brominated compounds as flame retardants, with polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA) being prominent examples. nih.govfrontiersin.org These compounds were incorporated into a vast array of consumer products to reduce flammability.

However, the widespread use of these persistent organic pollutants led to concerns about their environmental fate and potential toxicity, prompting a new wave of research into their environmental distribution, bioaccumulation, and degradation pathways. nih.govfrontiersin.orgcpcb.nic.in This has subsequently driven the development of alternative, less persistent flame retardants.

In parallel, the utility of brominated compounds in organic synthesis has been continuously explored. Bromine's ability to act as a good leaving group and its role in directing substitution patterns on aromatic rings make brominated intermediates invaluable in the construction of complex molecules. researchgate.net Research has also uncovered the natural occurrence of brominated compounds, particularly in marine organisms, where they are thought to play roles in chemical defense. scite.ai This discovery has opened up new avenues for biodiscovery and the investigation of the biosynthesis of these unique molecules.

Significance of Esterified Brominated Phenols in Chemical Science

Esterification of brominated phenols represents a key synthetic strategy to modify their properties and create new functionalities. The parent phenol (B47542), 2,4,6-tribromophenol (B41969) (TBP), is a well-known fungicide and wood preservative, and serves as an intermediate in the manufacture of flame retardants. wikipedia.org The esterification of TBP and other brominated phenols can influence several key characteristics:

Lipophilicity: The addition of an ester group, such as a hexanoate (B1226103) chain, increases the lipophilicity of the molecule compared to the parent phenol. This can affect its solubility, environmental partitioning, and biological uptake.

Biological Activity: The ester linkage can modulate the biological activity of the brominated phenol. For instance, while TBP itself has known antimicrobial properties, its ester derivatives may exhibit altered or enhanced activities. Studies on related compounds, such as salicylanilide (B1680751) esters, have shown that esterification can lead to significant antifungal properties. nih.gov Furthermore, some phenyl esters have been identified as potent inhibitors of bacterial enzymes, suggesting that the ester moiety can play a crucial role in the molecule's interaction with biological targets. nih.gov

Chemical Reactivity and Stability: The ester group can influence the chemical stability and reactivity of the compound. It may serve as a pro-drug moiety, being cleaved in vivo to release the active phenolic compound.

The synthesis of esterified brominated phenols is typically achieved through standard esterification procedures, such as the reaction of the brominated phenol with an acyl chloride or a carboxylic acid under appropriate catalytic conditions.

Current State of Knowledge on 2,4,6-Tribromophenyl (B11824935) Hexanoate

Direct and extensive research specifically on 2,4,6-tribromophenyl hexanoate is notably limited in publicly available scientific literature. Much of the available information is derived from chemical databases and supplier information, which provide basic physical and chemical properties.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃Br₃O₂ | PubChem nih.gov |

| Molecular Weight | 428.94 g/mol | PubChem nih.gov |

| IUPAC Name | (2,4,6-tribromophenyl) hexanoate | PubChem nih.gov |

| CAS Number | 16732-09-5 | PubChem nih.gov |

Spectroscopic data, including 1H NMR, 13C NMR, and IR spectra, are available through spectral databases, confirming the chemical structure of the compound. nih.gov

Synthesis and Characterization:

Biological and Environmental Aspects:

There is a significant lack of empirical data on the biological activity and environmental fate of 2,4,6-tribromophenyl hexanoate. However, based on related compounds, some potential areas of interest can be inferred. For instance, the structural analog 2,4,6-tribromophenyl caproate has been noted for its potential antifungal activity. This suggests that 2,4,6-tribromophenyl hexanoate may also possess biocidal properties. The degradation of brominated flame retardants, which can lead to the formation of brominated phenols, is an active area of research. nih.govnih.gov It is plausible that 2,4,6-tribromophenyl hexanoate could undergo hydrolysis to form 2,4,6-tribromophenol and hexanoic acid, influencing its environmental persistence and toxicological profile.

Research Gaps and Future Directions for 2,4,6-Tribromophenyl Hexanoate Studies

The current body of scientific literature presents a clear opportunity for further investigation into 2,4,6-tribromophenyl hexanoate. The primary research gap is the near-complete absence of dedicated studies on this specific compound. Future research should be directed towards several key areas:

Systematic Synthesis and Characterization: Detailed studies on the optimized synthesis of 2,4,6-tribromophenyl hexanoate and its thorough characterization using modern analytical techniques are needed to provide a solid foundation for further research.

Investigation of Biological Activity: Based on the known properties of its precursor, 2,4,6-tribromophenol, and the potential antifungal activity of its close analogs, a comprehensive screening of the biological activities of 2,4,6-tribromophenyl hexanoate is warranted. This should include assessments of its antifungal, antibacterial, and potential enzyme-inhibiting properties.

Environmental Fate and Degradation: Studies on the environmental persistence, biodegradability, and potential for bioaccumulation of 2,4,6-tribromophenyl hexanoate are crucial. Understanding its degradation pathways, including the rate of hydrolysis to 2,4,6-tribromophenol, is essential for assessing its environmental impact.

Toxicological Evaluation: A thorough toxicological assessment is necessary to understand any potential risks associated with this compound. This would involve in vitro and in vivo studies to determine its cytotoxicity and potential as an endocrine disruptor, a concern for many brominated phenols. scite.ai

Comparative Studies: Comparing the properties and activities of 2,4,6-tribromophenyl hexanoate with other 2,4,6-tribromophenyl esters with varying alkyl chain lengths would provide valuable structure-activity relationship (SAR) data.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2,4,6-tribromophenyl) hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Br3O2/c1-2-3-4-5-11(16)17-12-9(14)6-8(13)7-10(12)15/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKADNUIXFNFRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340762 | |

| Record name | 2,4,6-Tribromophenyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-09-5 | |

| Record name | 2,4,6-Tribromophenyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tribromophenyl Hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Methodologies of 2,4,6 Tribromophenyl Hexanoate

Catalysis in the Synthesis of 2,4,6-Tribromophenyl Hexanoate

Catalysis is fundamental to the efficient synthesis of 2,4,6-Tribromophenyl hexanoate, offering pathways that increase reaction rates and yields while often reducing the energy requirements and environmental footprint. The esterification process involves the reaction of the hydroxyl group of 2,4,6-tribromophenol (B41969) with the carboxyl group of hexanoic acid, a reaction that is typically slow without a catalyst. Catalysts accelerate this process by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the phenol (B47542).

Homogeneous Catalysis Applications

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. researchgate.net For the synthesis of 2,4,6-Tribromophenyl hexanoate, this typically involves the use of strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid, which are soluble in the reaction mixture. This method, known as Fischer-Speier esterification, is a well-established process. mdpi.com

The mechanism involves the protonation of the carbonyl oxygen of hexanoic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydroxyl group of 2,4,6-tribromophenol. wikipedia.org While effective, homogeneous catalysis presents challenges, particularly in the separation of the catalyst from the product mixture, which can be tedious and may generate corrosive and toxic waste. nih.gov

Heterogeneous Catalysis for Enhanced Atom Economy and Efficiency

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages over homogeneous systems. rsc.org Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, zeolites, and various metal oxides, can be employed for the esterification of 2,4,6-tribromophenol. epa.govmdpi.com

Table 1: Comparison of Potential Catalytic Systems for 2,4,6-Tribromophenyl Hexanoate Synthesis

| Catalyst Type | Example Catalyst | Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | Sulfuric Acid (H₂SO₄) | Liquid | High activity, low cost. | Difficult to separate, corrosive, waste generation. nih.gov |

| Heterogeneous | Amberlyst-15 Resin | Solid | Easy separation, reusable, non-corrosive. mdpi.com | Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations. mdpi.com |

| Biocatalyst | Immobilized Lipase (B570770) | Solid | High selectivity, mild conditions, environmentally friendly. eurekaselect.comresearchgate.net | Higher cost, sensitivity to temperature and pH. |

Green Chemistry Catalytic Approaches for 2,4,6-Tribromophenyl Hexanoate Production

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. yale.eduepa.gov Catalytic methods are a cornerstone of green chemistry, and recent advancements have focused on developing more environmentally benign catalysts for ester synthesis.

Brønsted acids, which are proton donors, are central to the catalysis of esterification. wikipedia.org This includes both traditional homogeneous catalysts like sulfuric acid and solid acid catalysts. In these reactions, the Brønsted acid protonates the carbonyl group of the carboxylic acid, activating it for reaction. mdpi.com Research into solid Brønsted acid catalysts, such as silica-supported Nafion (SAC-13), has shown that the reaction mechanism can involve the adsorption of the carboxylic acid onto the catalyst's acid sites, followed by an attack from the alcohol. acs.org The use of solid Brønsted acids is a greener approach as it combines the effectiveness of acid catalysis with the benefits of heterogeneous systems, such as catalyst recyclability and reduced waste streams. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a highly green and sustainable approach to ester synthesis. eurekaselect.com Lipases are enzymes that can efficiently catalyze esterification reactions under very mild conditions of temperature and pressure. researchgate.netwur.nl Specifically, immobilized lipases like Candida antarctica lipase B (CALB), commercially known as Novozym 435, have demonstrated high efficacy in synthesizing various phenolic esters. acs.orgresearchgate.net

While direct studies on 2,4,6-tribromophenyl hexanoate are limited, it is projected that CALB could effectively catalyze the esterification of 2,4,6-tribromophenol with hexanoic acid. Such reactions are typically carried out in organic solvents like tert-butyl methyl ether at temperatures around 37–60°C. nih.gov The key advantages of enzymatic synthesis are its exceptional selectivity (which reduces byproducts), the mild reaction conditions that save energy, and the biodegradability of the catalyst. eurekaselect.comnih.gov This method avoids the use of harsh acids and complex purification steps, aligning perfectly with the principles of green chemistry. acs.org

Table 2: Projected Conditions for Enzymatic Synthesis of 2,4,6-Tribromophenyl Hexanoate

| Parameter | Projected Condition | Rationale / Reference |

|---|---|---|

| Biocatalyst | Immobilized Candida antarctica Lipase B (CALB) | Widely used and effective for phenolic ester synthesis. acs.orgresearchgate.net |

| Reactants | 2,4,6-Tribromophenol, Hexanoic Acid | Direct esterification substrates. |

| Solvent | tert-Butyl methyl ether or a solvent-free system | Organic solvents are common, but solvent-free systems improve greenness. researchgate.netnih.gov |

| Temperature | 37 - 60 °C | Optimal range for lipase activity and stability. nih.govmdpi.com |

| Water Removal | Molecular sieves | To shift the equilibrium towards product formation. acs.org |

Green Chemistry Principles in 2,4,6-Tribromophenyl Hexanoate Synthesis

The synthesis of 2,4,6-Tribromophenyl hexanoate can be significantly improved by applying the principles of green chemistry, many of which are addressed through advanced catalytic methods. sigmaaldrich.com

Catalysis (Principle 9): Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. epa.gov Both heterogeneous and enzymatic catalysts exemplify this principle.

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials into the final product. consensus.app Catalytic reactions, particularly those that avoid the use of protecting groups and lead to fewer byproducts, enhance atom economy. numberanalytics.com

Design for Energy Efficiency (Principle 6): Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. yale.edu Enzymatic synthesis, which operates under mild conditions, is highly advantageous in this regard. eurekaselect.com

Safer Solvents and Auxiliaries (Principle 5): The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org The move towards solvent-free systems or the use of greener solvents in catalysis supports this principle.

Reduce Derivatives (Principle 8): Unnecessary derivatization should be avoided as it requires additional reagents and generates waste. acs.org The high specificity of enzymes can often eliminate the need for protecting groups that are common in traditional organic synthesis. acs.org

By prioritizing heterogeneous and enzymatic catalytic routes, the synthesis of 2,4,6-Tribromophenyl hexanoate can become more efficient, cost-effective, and environmentally sustainable.

Atom Economy Maximization in Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ibchem.com An ideal reaction has a 100% atom economy, where all reactant atoms are found in the final product, generating no waste.

The synthesis of 2,4,6-Tribromophenyl hexanoate is typically achieved via the esterification of 2,4,6-tribromophenol. Two primary routes are considered: direct esterification with hexanoic acid (a Fischer-Speier type reaction) and acylation with hexanoyl chloride (a Schotten-Baumann type reaction). iitk.ac.inyoutube.com

Route 1: Fischer-Speier Esterification: This route involves reacting 2,4,6-tribromophenol with hexanoic acid, typically in the presence of an acid catalyst. The only byproduct is water, leading to a relatively high atom economy.

Route 2: Schotten-Baumann Reaction: This method uses the more reactive hexanoyl chloride with 2,4,6-tribromophenol in the presence of a base (e.g., aqueous NaOH or pyridine) to neutralize the hydrochloric acid (HCl) byproduct. vaia.compw.livewikipedia.org The formation of HCl and its subsequent neutralization to a salt significantly lowers the atom economy.

The following table provides a quantitative comparison of the atom economy for these two synthetic pathways.

| Parameter | Route 1: Hexanoic Acid | Route 2: Hexanoyl Chloride |

| Reactants | 2,4,6-Tribromophenol (C₆H₃Br₃O) + Hexanoic Acid (C₆H₁₂O₂) | 2,4,6-Tribromophenol (C₆H₃Br₃O) + Hexanoyl Chloride (C₆H₁₁ClO) |

| Products | 2,4,6-Tribromophenyl hexanoate (C₁₂H₁₃Br₃O₂) + Water (H₂O) | 2,4,6-Tribromophenyl hexanoate (C₁₂H₁₃Br₃O₂) + Hydrochloric Acid (HCl) |

| Molar Mass of Reactants | 330.8 g/mol + 116.16 g/mol = 446.96 g/mol | 330.8 g/mol + 134.62 g/mol = 465.42 g/mol |

| Molar Mass of Desired Product | 428.94 g/mol | 428.94 g/mol |

| % Atom Economy | (428.94 / 446.96) * 100 = 96.0% | (428.94 / 465.42) * 100 = 92.2% |

From an atom economy perspective, the direct esterification with hexanoic acid is the superior method due to its significantly lower generation of waste products.

Solvent-Free Reaction Conditions and Sustainable Solvents

Traditional organic synthesis often relies on volatile and hazardous organic solvents, which contribute to environmental pollution. jmchemsci.com Modern approaches focus on either eliminating solvents entirely or replacing them with more sustainable alternatives.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer substantial environmental benefits by reducing pollution and simplifying experimental procedures. jmchemsci.comfrontiersin.org These reactions can be facilitated by techniques such as high-speed ball-milling, which uses mechanical energy to initiate reactions between solid reactants. nih.govrsc.org For the synthesis of 2,4,6-Tribromophenyl hexanoate, a solvent-free approach could involve milling 2,4,6-tribromophenol with hexanoic acid in the presence of a solid acid catalyst. researchgate.net This eliminates the need for solvent heating, purification, and disposal.

Sustainable Solvents: When a solvent is necessary, green chemistry principles guide the selection of environmentally benign options. These include water, supercritical fluids (like CO₂), and ionic liquids. For the esterification process, while water is a byproduct and can drive the reaction equilibrium backward in Fischer esterification, its use as a solvent in certain phase-transfer catalyzed systems can be effective. nih.gov

| Approach | Description | Advantages | Disadvantages |

| Traditional Solvents | Use of solvents like toluene (B28343) or dichloromethane. | Good solubility for reactants. | Environmental pollution, health hazards, costly disposal. |

| Solvent-Free | Reactants are mixed directly, often with a solid catalyst and mechanical energy (e.g., ball-milling). rsc.org | Eliminates solvent waste, reduces energy use, simplifies workup. frontiersin.org | May not be suitable for all reaction types; can have mixing and heat transfer issues. |

| Sustainable Solvents | Use of water, supercritical CO₂, or ionic liquids. | Reduced environmental impact, lower toxicity. | May require specialized equipment (supercritical fluids); potential for mass transfer limitations. |

Energy Efficiency Optimization (e.g., Microwave-Assisted, Ultrasound-Assisted Synthesis)

Optimizing energy consumption is a key aspect of green chemistry. Microwave (MW) and ultrasound (US) irradiation are two advanced techniques used to enhance reaction rates and reduce energy usage compared to conventional heating methods. nih.gov

Microwave-Assisted Synthesis: Microwave heating increases reaction rates by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This technology has been effectively applied to esterification reactions, often resulting in dramatically shorter reaction times and higher yields. nih.govrsc.org A kinetic study on the related benzylation of 2,4,6-tribromophenol demonstrated the beneficial effects of microwave irradiation. researchgate.netresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to create, grow, and collapse microscopic bubbles in a liquid—a phenomenon known as acoustic cavitation. mdpi.com This process generates localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates. Ultrasound has been successfully used to synthesize a variety of esters and other heterocyclic compounds with improved yields and shorter reaction times. mdpi.comresearchgate.netrsc.org

| Method | Typical Reaction Time | Typical Yield | Energy Input |

| Conventional Heating | Several hours (e.g., 10-36 h) mdpi.com | Moderate (e.g., 60-75%) mdpi.com | High, inefficient heat transfer |

| Microwave-Assisted | Minutes (e.g., 5-30 min) nih.govrsc.org | Good to Excellent (e.g., 85-95%) researchgate.net | Lower, direct energy transfer |

| Ultrasound-Assisted | Minutes to hours (e.g., 30-80 min) mdpi.com | Good to Excellent (e.g., 75-89%) mdpi.com | Lower, mechanical energy transfer |

Minimization of Hazardous By-products and Waste

The choice of synthetic route directly impacts the nature and quantity of by-products. As established in the atom economy analysis, the direct esterification of 2,4,6-tribromophenol with hexanoic acid produces only water as a by-product, which is benign.

In contrast, the Schotten-Baumann reaction using hexanoyl chloride generates corrosive hydrochloric acid. This requires neutralization with a base, creating a salt (e.g., sodium chloride) that must be separated and disposed of, adding to the process's E-factor (Environmental Factor).

Reaction Kinetics and Mechanism Investigations for 2,4,6-Tribromophenyl Hexanoate Formation

Understanding the rate and mechanism of a reaction is crucial for its optimization and scale-up. Kinetic and mechanistic studies provide insight into the factors controlling the reaction speed and the pathway from reactants to products.

Kinetic Modeling of Esterification Processes

Kinetic modeling involves developing mathematical equations that describe the reaction rate as a function of variables like temperature and reactant concentrations. mdpi.com For the esterification of 2,4,6-tribromophenol, a kinetic study would typically involve a series of experiments where initial concentrations and temperature are systematically varied. The reaction's progress would be monitored by measuring the concentration of the product, 2,4,6-Tribromophenyl hexanoate, over time.

Common kinetic models for esterification include pseudo-homogeneous models, where the reaction is treated as a single-phase reaction, and more complex heterogeneous models like Langmuir-Hinshelwood-Hougen-Watson (LHHW) if a solid catalyst is used. nih.gov For many esterifications, a pseudo-second-order kinetic model is found to be a good fit. acs.org

The rate equation for a simple, non-catalyzed, second-order reaction would be: Rate = k[C₆H₃Br₃O][C₆H₁₁OOH]

Where k is the rate constant. The activation energy (Ea) can then be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

| Parameter | Symbol | Description | Method of Determination |

| Reaction Order | n, m | The power to which a reactant's concentration is raised in the rate law. | Determined experimentally by varying initial concentrations (method of initial rates). |

| Rate Constant | k | A proportionality constant relating reactant concentrations to the reaction rate at a given temperature. | Calculated from the integrated rate law or the slope of a concentration vs. time plot. |

| Activation Energy | Ea | The minimum energy required to initiate the chemical reaction. | Determined from the slope of an Arrhenius plot (ln(k) vs. 1/T). |

| Pre-exponential Factor | A | A constant in the Arrhenius equation related to the frequency of collisions with the correct orientation. | Determined from the y-intercept of the Arrhenius plot. |

Mechanistic Elucidation via Spectroscopic and Computational Methods

Determining the precise step-by-step sequence of elementary reactions (the mechanism) is achieved through a combination of experimental and theoretical techniques.

Spectroscopic Methods: Real-time monitoring of the reaction mixture using spectroscopy is a powerful tool for mechanistic studies. bohrium.com Techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the identification and quantification of reactants, intermediates, and products throughout the reaction. rsc.orgresearchgate.netosf.io

| Spectroscopic Technique | Observation for Reactant (2,4,6-Tribromophenol) | Observation for Product (2,4,6-Tribromophenyl hexanoate) |

| FT-IR | Disappearance of the broad -OH stretching band (~3300-3500 cm⁻¹). | Appearance of the strong C=O stretching band of the ester (~1760 cm⁻¹). Appearance of C-O stretching bands (~1100-1300 cm⁻¹). |

| ¹H NMR | Disappearance of the phenolic -OH proton signal (variable shift). | Appearance of signals for the hexanoate chain, particularly the α-methylene protons (~2.5 ppm). Aromatic protons may show a slight shift. |

| ¹³C NMR | Disappearance of the carbon signal attached to the hydroxyl group (~150-155 ppm). | Appearance of the ester carbonyl carbon signal (~170 ppm). Appearance of signals for the hexanoate carbon chain. |

Computational Methods: Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govacs.org In the context of reaction mechanisms, DFT calculations can be used to:

Optimize the 3D geometries of reactants, intermediates, transition states, and products.

Calculate the potential energy of each species along the reaction coordinate.

Identify the transition state structure and its energy, which corresponds to the energy barrier of a reaction step.

Determine the rate-determining step of the reaction, which is the step with the highest energy barrier. acs.org

For the esterification of 2,4,6-tribromophenol, DFT calculations could compare the energy profiles of a direct acid-catalyzed pathway versus a pathway involving a coupling agent, providing theoretical validation for the observed reaction outcomes. chinesechemsoc.orgmdpi.com

Spectroscopic and Computational Characterization of 2,4,6 Tribromophenyl Hexanoate and Its Derivatives

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2,4,6-tribromophenyl (B11824935) hexanoate (B1226103), both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a comprehensive structural assignment.

The ¹H NMR spectrum of 2,4,6-tribromophenyl hexanoate provides information about the different types of protons and their neighboring environments within the molecule. The signals in the spectrum can be assigned to the protons of the hexanoate chain and the aromatic ring.

The protons of the hexanoate chain typically appear in the upfield region of the spectrum. The terminal methyl group (CH₃) protons are expected to produce a triplet signal. The methylene (B1212753) (CH₂) groups adjacent to the methyl group, along the chain, and next to the carbonyl group will each produce distinct multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing ester functional group.

The aromatic protons of the 2,4,6-tribromophenyl group appear as a singlet in the downfield region of the spectrum. Due to the symmetrical substitution pattern of the bromine atoms on the phenyl ring, the two remaining protons are chemically equivalent.

Conformational analysis, aided by computational modeling, can provide insights into the preferred spatial arrangement of the molecule, which can influence the precise chemical shifts and coupling constants observed in the ¹H NMR spectrum.

Table 1: ¹H NMR Spectral Data for 2,4,6-Tribromophenyl Hexanoate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.72 | s | 2H | Ar-H |

| 2.56 | t | 2H | -CH₂-C=O |

| 1.76 | quint | 2H | -CH₂-CH₂-C=O |

| 1.37 | m | 4H | -(CH₂)₂- |

| 0.92 | t | 3H | -CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2,4,6-tribromophenyl hexanoate gives rise to a distinct signal.

The carbonyl carbon (C=O) of the ester group is typically observed in the highly deshielded region of the spectrum, usually around 170 ppm. The carbons of the aromatic ring will also appear in the downfield region, with the carbons bearing bromine atoms showing distinct chemical shifts compared to the carbon attached to the ester oxygen and the carbons bearing hydrogen atoms. The aliphatic carbons of the hexanoate chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 2,4,6-Tribromophenyl Hexanoate

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~170 | C=O |

| ~148 | C-O (Aromatic) |

| ~135 | C-H (Aromatic) |

| ~118 | C-Br (Aromatic) |

| ~34 | -CH₂-C=O |

| ~31 | -CH₂- |

| ~24 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Note: These are approximate chemical shift values and can vary based on experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2,4,6-tribromophenyl hexanoate, COSY would show correlations between the adjacent methylene protons in the hexanoate chain, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is highly sensitive and allows for the unambiguous assignment of each protonated carbon in the molecule by linking the ¹H and ¹³C signals. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the bromine-substituted carbons in the aromatic ring, by observing their long-range correlations with nearby protons. sdsu.educolumbia.edu For instance, the protons on the methylene group adjacent to the carbonyl group would show an HMBC correlation to the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. etamu.edu

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In a typical GC-MS analysis of 2,4,6-tribromophenyl hexanoate, the compound is first vaporized and separated from other components in the GC column before entering the mass spectrometer. etamu.edu

In the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with high-energy electrons. etamu.edu This process forms a molecular ion (M⁺), which is a radical cation corresponding to the intact molecule. The mass of the molecular ion provides the molecular weight of the compound. For 2,4,6-tribromophenyl hexanoate (C₁₂H₁₃Br₃O₂), the molecular weight is approximately 428.94 g/mol . nih.gov Due to the presence of three bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak will appear as a characteristic cluster of peaks reflecting the different isotopic combinations.

The high energy of electron ionization often causes the molecular ion to be unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragment ions is characteristic of the molecule's structure and can be used for identification.

Table 3: Potential Fragmentation Pattern of 2,4,6-Tribromophenyl Hexanoate in GC-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

|---|---|

| 426/428/430/432 | [M]⁺ (Molecular ion cluster) |

| 329/331/333 | [M - C₅H₉O]⁺ (Loss of the hexanoyl group) |

| 99 | [C₅H₉CO]⁺ (Hexanoyl cation) |

| 71 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ |

Note: The m/z values for bromine-containing fragments will show isotopic patterns. The NIST Mass Spectrometry Data Center provides reference spectra for comparison. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with extremely high accuracy. For 2,4,6-Tribromophenyl hexanoate (C₁₂H₁₃Br₃O₂), the theoretical monoisotopic mass is calculated to be 425.84657 Da. nih.gov HRMS analysis would be employed to experimentally measure the mass-to-charge ratio (m/z) of the molecular ion. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental formulas. An experimentally determined exact mass that matches the theoretical value within a few parts per million (ppm) provides unambiguous confirmation of the compound's molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of specific compounds within complex matrices. lcms.cz While GC-MS is also used for related compounds like 2,4,6-tribromophenol (B41969) and 2,4,6-tribromoanisole, LC-MS/MS offers advantages for less volatile or thermally labile molecules. researchgate.netnih.gov

In a typical LC-MS/MS workflow for analyzing 2,4,6-Tribromophenyl hexanoate, the sample would first be subjected to liquid chromatography. A reversed-phase column (such as a C18) would likely be used, with a mobile phase gradient consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. lcms.cz After separation by the LC system, the eluent is directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI).

In the tandem mass spectrometer, a specific precursor ion corresponding to 2,4,6-Tribromophenyl hexanoate is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for reliable identification and quantification even at trace levels in challenging samples like environmental extracts or consumer products. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org Each covalent bond vibrates at a characteristic frequency, and by analyzing the absorption (IR) or scattering (Raman) of light, one can identify the functional groups present in the molecule. ubbcluj.rolibretexts.org For 2,4,6-Tribromophenyl hexanoate, the spectrum is expected to show characteristic bands corresponding to its ester functionality, alkyl chain, and substituted aromatic ring.

Vibrational modes can involve changes in bond length (stretching) or bond angle (bending). tanta.edu.eg The IR spectrum of 2,4,6-Tribromophenyl hexanoate would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, which is a very strong absorber of IR radiation due to the large change in dipole moment during this vibration. libretexts.org Other key vibrations include the C-O stretching of the ester group, C-H stretching of the aliphatic hexanoate chain, and various vibrations of the aromatic ring. The C-Br bonds will also have characteristic stretching frequencies, typically found in the lower wavenumber region of the spectrum.

Table 1: Predicted Infrared Absorption Bands for 2,4,6-Tribromophenyl Hexanoate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester | ~1750 - 1770 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | ~1450 - 1600 | Medium-Weak |

| C-O Stretch | Ester | ~1150 - 1250 | Strong |

| C-Br Stretch | Aryl Halide | ~500 - 690 | Medium-Strong |

Note: The exact positions of the peaks can be influenced by the molecular environment and conjugation.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds. It is a valuable tool for identifying and characterizing the molecular structure, with machine learning approaches sometimes used to analyze the complex spectral data. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. elte.hu These electronic transitions primarily occur in molecules containing π-bonds and heteroatoms with non-bonding electrons, known as chromophores. elte.huupi.edu

In 2,4,6-Tribromophenyl hexanoate, the primary chromophore is the tribrominated benzene (B151609) ring. The π-electrons in the aromatic system can undergo π → π* transitions, which are typically intense and occur in the UV region. uzh.ch The oxygen atoms of the ester group possess non-bonding (n) electrons. These can be excited to anti-bonding π* orbitals (n → π* transitions), which are generally less intense and occur at longer wavelengths than π → π* transitions. uzh.chlibretexts.org

The bromine atoms and the hexanoate ester group act as auxochromes—substituents that modify the absorption characteristics of the chromophore. They can cause a shift in the wavelength of maximum absorbance (λ_max) and the intensity of the absorption. The presence of these substituents on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

Table 2: Expected Electronic Transitions for 2,4,6-Tribromophenyl Hexanoate

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Spectral Region |

| π → π | π (aromatic) → π (aromatic) | Tribromophenyl ring | Ultraviolet (~200-280 nm) |

| n → π | n (oxygen) → π (carbonyl/aromatic) | Ester group / Phenyl ring | Ultraviolet (>280 nm) |

Note: The UV-Vis spectrum is a broad plot of absorbance versus wavelength, with peaks corresponding to these transitions. azooptics.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov If a suitable single crystal of 2,4,6-Tribromophenyl hexanoate could be grown, XRD analysis would provide a precise map of electron density, from which the exact positions of all atoms (excluding hydrogen, which scatters X-rays weakly) can be determined. researchgate.net

The resulting structural model would yield highly accurate data on:

Bond Lengths: The precise distances between bonded atoms (e.g., C=O, C-O, C-C, C-Br, C-H).

Bond Angles: The angles formed between adjacent bonds, defining the local geometry.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the C-O ester bond and the orientation of the hexanoate chain relative to the aromatic ring.

Molecular Packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds that dictate the solid-state structure. mdpi.comnih.gov

This experimental data is invaluable for validating and refining the results obtained from computational modeling methods like Density Functional Theory.

Computational Chemistry and Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. arxiv.org It is a powerful tool for predicting molecular geometries, energies, and various spectroscopic properties, providing insights that complement experimental findings. mdpi.com

For 2,4,6-Tribromophenyl hexanoate, DFT calculations would typically begin with a geometry optimization. This process computationally determines the lowest-energy three-dimensional arrangement of the atoms, predicting the most stable conformation of the molecule. ijcce.ac.ir Functionals such as B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p)) are commonly used for such calculations on organic molecules. ijcce.ac.ir

Once the geometry is optimized, a frequency calculation can be performed. This not only confirms that the optimized structure is a true energy minimum but also predicts the vibrational frequencies of the molecule. These calculated frequencies can be directly compared to experimental IR and Raman spectra to aid in the assignment of specific vibrational modes. mdpi.com

Furthermore, DFT can be used to calculate a wide range of electronic properties, including:

The distribution of electron density and electrostatic potential.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Mulliken or Natural Bond Orbital (NBO) charges, which provide insight into the charge distribution on individual atoms.

This computational data provides a detailed picture of the molecule's electronic characteristics and reactivity, which is often difficult to obtain through experimental means alone.

Environmental Fate and Transformation of 2,4,6 Tribromophenyl Hexanoate

Degradation Pathways

The degradation of 2,4,6-tribromophenyl (B11824935) hexanoate (B1226103) in the environment is expected to proceed through several key pathways, including hydrolysis of the ester linkage, photodegradation initiated by sunlight, and thermal decomposition at elevated temperatures. These processes transform the parent compound into various smaller molecules.

Hydrolysis is a primary degradation pathway for esters in aqueous environments. The reaction involves the cleavage of the ester bond, yielding an alcohol and a carboxylic acid. In the case of 2,4,6-tribromophenyl hexanoate, this process would result in the formation of 2,4,6-tribromophenol (B41969) and hexanoic acid.

| Compound | Experimental Conditions | Key Findings | Reference |

|---|---|---|---|

| 2,4,6-Tribromophenyl hexanoate | pH 7.0 bis-tris (B1662375) buffer with 3.6 wt% CTAB, 10 mA constant current, ambient temperature | Hydrolysis was initiated under electrochemical conditions in the presence of micelles. | cdu.edu.aushimadzu.co.kr |

| Hexyl tribromophenolic ester | CTAB micelles, varying bulk pH | The initial rate and extent of hydrolysis increased with the bulk pH of the reaction mixture. | cdu.edu.au |

| 2,4,6-Tribromophenyl acetate (B1210297) | Acidic or basic conditions | The primary hydrolysis product is 2,4,6-tribromophenol. | acs.org |

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. This process can occur directly, when the compound itself absorbs light, or indirectly, through reactions with photochemically generated reactive species.

Direct photolysis occurs when a molecule absorbs photons, leading to its excitation and subsequent decomposition. For aromatic compounds, this often involves the cleavage of chemical bonds. The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield, which is the efficiency of the photochemical process. While specific data on the direct photolysis kinetics and quantum yields for 2,4,6-tribromophenyl hexanoate are limited, studies on the related compound 2,4,6-tribromophenol indicate a half-life of 4.6 hours upon direct photolysis by UV light in the air. unito.it The photodegradation of other complex brominated flame retardants, such as 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), has been shown to follow first-order kinetics under simulated sunlight. nih.gov

Indirect photolysis involves the degradation of a compound by reactive species that are themselves formed through photochemical reactions. In natural waters, common reactive species include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter triplets. cnrs.fr Hydroxyl radicals are highly reactive and can readily attack aromatic compounds, leading to hydroxylation and ring cleavage. cnrs.fr The presence of substances like nitrite (B80452) in water can sensitize the photolysis of phenolic compounds, leading to the formation of hydroxyl radicals and other reactive nitrogen species that contribute to degradation. nih.gov For many organic pollutants, indirect photolysis, particularly reactions with hydroxyl radicals, can be a significant degradation pathway. cnrs.fr

The phototransformation of brominated aromatic compounds can proceed through several pathways.

Debromination: This involves the cleavage of carbon-bromine bonds, leading to the formation of less brominated phenols. Sequential debromination has been observed in the photodegradation of TTBP-TAZ under simulated sunlight. nih.gov

Dimerization: The formation of larger molecules through the coupling of radical intermediates can also occur.

Photo-Fries Rearrangement: This is a characteristic reaction of phenyl esters under photochemical conditions. researchgate.netlabrulez.com It involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions, to form hydroxy ketones. researchgate.net This reaction proceeds through a radical mechanism and can lead to the formation of 2-hydroxy- and 4-hydroxy-acylphenones from the corresponding phenyl ester. researchgate.net

For 2,4,6-tribromophenyl hexanoate, photodegradation would likely involve a combination of these pathways, leading to a complex mixture of products including partially debrominated phenyl hexanoates, 2,4,6-tribromophenol (from hydrolysis or photohydrolysis), and the products of the Photo-Fries rearrangement.

| Compound/Process | Key Findings | Reference |

|---|---|---|

| 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) | Under simulated sunlight, degradation followed first-order kinetics with a half-life of 42.3 hours. Products indicated sequential debromination and Photo-Fries rearrangement. | nih.gov |

| 2,4,6-Tribromophenol | Direct photolysis in air by UV light resulted in a half-life of 4.6 hours. | unito.it |

| Photo-Fries Rearrangement | A photochemical reaction of phenyl esters that yields hydroxy aryl ketones via a radical mechanism. It can produce ortho and para substituted products. | researchgate.net |

| Indirect Photolysis of Phenolic Compounds | Can be sensitized by constituents like nitrite, leading to degradation by hydroxyl radicals and other reactive species. | nih.gov |

The thermal degradation of 2,4,6-tribromophenyl hexanoate is an important consideration, particularly in scenarios such as waste incineration or in industrial processes where high temperatures are employed. Specific studies on the thermal decomposition of 2,4,6-tribromophenyl hexanoate are not widely available. However, the thermal behavior can be inferred from studies on other brominated flame retardants and related esters.

Thermogravimetric analysis (TGA) of various brominated flame retardants shows that decomposition often occurs in multiple stages. iafss.orgresearchgate.net For brominated epoxy resins end-capped with 2,4,6-tribromophenol, thermal decomposition can begin with volatilization, followed by the dissociation of ether linkages and the emission of 2,4,6-tribromophenol at temperatures around 360°C. cdu.edu.au The thermal degradation of another brominated flame retardant, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), is dominated by a 1,3-hydrogen shift leading to the formation of 2,4,6-tribromophenol and 1,3,5-tribromo-2-(vinyloxy)benzene at temperatures up to approximately 680 K (407°C). acs.orgnih.gov

For 2,4,6-tribromophenyl hexanoate, thermal degradation would likely initiate with the cleavage of the ester bond, the weakest bond in the molecule, to form 2,4,6-tribromophenol and products derived from the hexanoate chain, such as hexanoic acid or hexene through elimination. At higher temperatures, debromination of the aromatic ring would occur, leading to the formation of hydrogen bromide (HBr) and less brominated phenols. The pyrolysis of brominated flame retardants is known to produce a variety of volatile and semi-volatile compounds, including brominated and non-brominated phenols and, under certain conditions, potentially toxic polybrominated dibenzodioxins and dibenzofurans. researchgate.net

| Compound | Decomposition Temperature/Conditions | Major Degradation Products | Reference |

|---|---|---|---|

| End-capped brominated epoxy oligomers (with 2,4,6-tribromophenol end caps) | Peak pyrolysis rate around 360°C | 2,4,6-tribromophenol, methane, acetone, CH3Br, HBr | cdu.edu.au |

| 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) | Decomposition starts at 340°C | 2,4,6-tribromophenol, 1,3,5-tribromo-2-(vinyloxy)benzene | acs.orgnih.govresearchgate.net |

| Tetrabromobisphenol A (TBBPA) | Pyrolysis at 650°C and 800°C | HBr, mono-, di-, tribromophenol, phenol (B47542), char | researchgate.net |

| Brominated epoxy resins | 300-340°C in air | HBr, CO2, H2O, various aldehydes, alcohols, esters, and brominated/unbrominated phenols | researchgate.net |

Biodegradation of 2,4,6-Tribromophenyl Hexanoate and Related Bromophenols

The biodegradation of 2,4,6-tribromophenyl hexanoate itself is presumed to begin with the enzymatic cleavage of the ester linkage by various microbial hydrolases, yielding 2,4,6-tribromophenol (TBP) and hexanoic acid. While specific studies on the hexanoate ester are scarce, extensive research on the biodegradation of TBP and other brominated phenols provides a clear understanding of the subsequent metabolic pathways. These compounds are recognized as environmental pollutants due to their widespread use, for instance, TBP is utilized as a fungicide and flame retardant. uniba.sklookchem.com The inherent chemical stability and high bromine content of molecules like TBP present a challenge for microbial degradation, often necessitating the presence of additional carbon sources for the microorganisms to thrive. uniba.sk

Several bacterial strains have demonstrated the capability to degrade 2,4,6-tribromophenol, often through co-metabolism. For instance, studies have shown that both Rhodococcus erythropolis and Pseudomonas fluorescens can degrade TBP in the presence of co-substrates like succinate (B1194679), glucose, or phenol. uniba.skmuni.cz In one study, Pseudomonas fluorescens cultivation with phenol and either glucose or succinate resulted in a 20% and 50% remainder of TBP respectively after 140 hours, while Rhodococcus erythropolis cultivation led to a 40% loss of TBP. uniba.sk The degradation of TBP by these strains did not proceed without a secondary carbon and energy source. uniba.sk

A strain of Achromobacter xylosoxidans , isolated from batch enrichment cultures, has also been identified as capable of degrading TBP. nih.gov This strain, showing 98% similarity based on 16S rDNA data to known Achromobacter xylosoxidans, utilized TBP as a sole carbon source for aerobic microbial activity in the presence of chalk. nih.gov Additionally, a bacterium identified as Ochrobactrum sp. strain TB01, isolated from soil contaminated with brominated pollutants, can utilize TBP as its sole source of carbon and energy, degrading 100 microM of TBP within 36 hours in a growing culture. nih.gov

The following table summarizes the findings on bacterial degradation of 2,4,6-tribromophenol.

| Bacterial Strain | Co-substrate(s) | Degradation Extent | Reference |

| Pseudomonas fluorescens | Phenol, Glucose, Succinate | Significant degradation observed | uniba.sk |

| Rhodococcus erythropolis | Phenol, Glucose, Succinate | 40% loss of TBP | uniba.skmuni.cz |

| Achromobacter xylosoxidans | TBP as sole carbon source | Capable of degradation | nih.gov |

| Ochrobactrum sp. strain TB01 | TBP as sole carbon source | 100 microM degraded in 36h | nih.gov |

Fungi, particularly wood-decaying fungi, are known to effectively degrade a wide range of xenobiotic compounds, including brominated phenols, through the action of their microsomal enzymes like cytochrome P450s. nih.gov These enzymes can metabolize pollutants such as PAHs, PCBs, and endocrine disruptors. nih.gov The biotransformation capabilities of fungi are advantageous due to their regio- and stereoselective conversion of complex molecules. researchgate.net

The biodegradation of 2,4,6-tribromophenyl hexanoate would first lead to 2,4,6-tribromophenol (TBP). Subsequent degradation of TBP by microorganisms results in a variety of metabolites. A common pathway is sequential reductive debromination. For instance, Ochrobactrum sp. strain TB01 degrades TBP to phenol via the intermediates 2,4-dibromophenol (2,4-DBP) and 2-bromophenol (B46759) (2-BP). nih.gov This process requires NADH. nih.gov

In some cases, methylation of TBP can occur. For example, biotransformation of TBP by zebra fish has been shown to produce 2,4,6-tribromoanisole . nih.gov Fungal biotransformation can also lead to the formation of this metabolite. nih.gov

In rice plants, the metabolism of TBP is extensive, leading to numerous transformation products through pathways including debromination, hydroxylation, methylation, and conjugation with sulfates and glycosides. nih.govresearchgate.net

The following table lists some of the identified biodegradation metabolites of 2,4,6-tribromophenol.

| Precursor Compound | Metabolite | Organism/System | Reference |

| 2,4,6-Tribromophenol | 2,4-Dibromophenol | Ochrobactrum sp. strain TB01 | nih.gov |

| 2,4,6-Tribromophenol | 2-Bromophenol | Ochrobactrum sp. strain TB01 | nih.gov |

| 2,4,6-Tribromophenol | 2,4,6-Tribromoanisole | Zebra fish, Fungi | nih.gov |

| 2,4,6-Tribromophenol | Sulfated and glycosylated conjugates | Rice plants | nih.govresearchgate.net |

The rate of biodegradation of brominated phenols is significantly influenced by various environmental factors. globalscienceresearchjournals.org

Presence of Co-substrates: As noted with Pseudomonas fluorescens and Rhodococcus erythropolis, the presence of a readily available carbon source is often crucial for the degradation of highly substituted compounds like TBP. uniba.sk This is because the target compound alone may not support microbial growth. uniba.sk

Oxygen Availability: Oxygen levels play a critical role. Aerobic conditions are generally favorable for the initial breakdown of aromatic rings. In a study on TBP degradation in fractured chalk, increasing the oxygen supply to the inlet water enhanced TBP removal. nih.gov Conversely, under anoxic conditions, different degradation pathways, such as reductive dechlorination, may become dominant for related halogenated phenols. researchgate.net

pH: The pH of the environment can affect both the bioavailability of the compound and the activity of microbial enzymes. For many chlorophenols, which are structurally similar to bromophenols, degradation rates can be pH-dependent. researchgate.net For example, the adsorption and subsequent degradation of 2,4,6-trichlorophenol (B30397) are influenced by pH, with acidic conditions being more favorable for adsorption onto certain materials. researchgate.net

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. Generally, there is an optimal temperature range for the degrading microorganisms, outside of which the degradation rate will decrease. globalscienceresearchjournals.org

Environmental Distribution and Bioaccumulation Potential

The environmental distribution and bioaccumulation potential of 2,4,6-tribromophenyl hexanoate are expected to be influenced by its physicochemical properties, particularly its higher lipophilicity compared to its degradation product, TBP, due to the hexanoate side chain.

While specific models for 2,4,6-tribromophenyl hexanoate are not available, the partitioning behavior of 2,4,6-tribromophenol (TBP) has been estimated using the Mackay level III fugacity model. oecd.org This model predicts the environmental distribution of a chemical based on its properties and the characteristics of the environmental compartments.

For TBP, the model predicts the following distribution based on the compartment of release: oecd.org

Released into soil: The vast majority (99.9%) is predicted to remain in the soil, with very little migration to other compartments. oecd.org

Released into water: Most of the substance (92.9%) is expected to stay in the water, with a smaller fraction (7.1%) partitioning to the sediment. oecd.org

Released into air: A significant portion is transported to soil (47.8%) and water (21.4%), with 29.2% remaining in the air. oecd.org

Given that 2,4,6-tribromophenyl hexanoate is more hydrophobic than TBP, it is expected to have a stronger affinity for organic matter. Therefore, if released into soil or aquatic systems, it would likely exhibit an even greater tendency to partition into soil and sediment compared to TBP. Its lower volatility would also suggest a lower tendency to be present in the air.

The following table summarizes the predicted environmental distribution of 2,4,6-tribromophenol from a Mackay level III fugacity model.

| Release Compartment | % in Air | % in Water | % in Soil | % in Sediment | Reference |

| Air | 29.2 | 21.4 | 47.8 | - | oecd.org |

| Water | - | 92.9 | - | 7.1 | oecd.org |

| Soil | - | - | 99.9 | - | oecd.org |

Uptake and Accumulation in Aquatic and Terrestrial Organisms

There is no available data from laboratory or field studies that describes the processes by which aquatic or terrestrial organisms might take up 2,4,6-Tribromophenyl hexanoate from their environment. Information regarding its potential to accumulate in the tissues of these organisms, known as bioaccumulation, is also absent from the current body of scientific research. Therefore, no data tables or detailed research findings on its bioconcentration factors (BCFs) or bioaccumulation factors (BAFs) can be presented.

Food Web Transfer and Biomagnification Potential

Similarly, the potential for 2,4,6-Tribromophenyl hexanoate to be transferred through food webs remains uninvestigated. There are no studies that would allow for an assessment of its biomagnification potential, which is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. Without such research, it is impossible to determine if this compound poses a risk of accumulating to harmful levels in top predators.

Applications of 2,4,6 Tribromophenyl Hexanoate in Advanced Materials

Flame Retardancy Mechanisms and Performance

As a member of the brominated flame retardant (BFR) family, 2,4,6-Tribromophenyl (B11824935) hexanoate (B1226103) is classified as an additive flame retardant. mst.dk This means it is physically blended into a polymer rather than chemically bonded to the polymer chain. mst.dk The effectiveness of such additives is dependent on their molecular weight, the chemical nature of the polymer matrix, and their ability to disperse evenly. industrialchemicals.gov.au

Integration of 2,4,6-Tribromophenyl Hexanoate into Polymer Matrices

Additive flame retardants like 2,4,6-Tribromophenyl hexanoate are incorporated into thermoplastic polymers such as acrylonitrile-butadiene-styrene (ABS), high impact polystyrene (HIPS), and polybutylene terephthalate (B1205515) (PBT) either before, during, or most commonly, after polymerization. mst.dk The goal is to achieve a homogeneous dispersion of the flame retardant within the polymer matrix without significantly compromising the material's inherent physical properties. The concentration typically ranges from 3% to 12% by weight, depending on the polymer and the required level of flame retardancy. industrialchemicals.gov.au The process of diffusion from the polymer, known as "blooming," is influenced by the additive's molecular weight and the polymer's structure. industrialchemicals.gov.au Esters of 2,4,6-tribromophenol (B41969), such as phosphates and fumarates, have been established as effective flame retardants, suggesting a similar application for the hexanoate variant. nih.govinchem.org

Mechanisms of Flame Retardancy (e.g., Radical Scavenging, Char Formation)

The primary flame retardancy mechanism for halogenated compounds, including 2,4,6-Tribromophenyl hexanoate, occurs in the gas phase. mst.dk During combustion, the polymer begins to decompose under heat, releasing flammable gases. The flame retardant also decomposes, releasing halogen radicals (in this case, bromine).

Radical Scavenging: At combustion temperatures, highly reactive hydrogen (H•) and hydroxyl (OH•) radicals are formed, which propagate the fire. The bromine released from the flame retardant acts as a radical scavenger. It reacts with these high-energy radicals to form less reactive bromine radicals (Br•) and hydrogen bromide (HBr). mst.dk The HBr can further participate in the radical trapping cycle, interfering with the chain reaction of the fire and cooling the flame front. mst.dk The thermal decomposition of related brominated flame retardants has been shown to release HBr and various bromophenols, which are key to this gas-phase inhibition. cetjournal.it

| Flame Retardancy Mechanism | Description |

| Gas-Phase Inhibition (Radical Scavenging) | The compound releases bromine atoms upon heating. These atoms interfere with the chemical reactions of combustion in the flame, effectively extinguishing it. mst.dk |

| Condensed-Phase Action (Char Formation) | The flame retardant promotes the formation of a carbonaceous barrier on the polymer surface, insulating the material from heat and reducing fuel release. mst.dk |

Synergistic Effects with Other Flame Retardants (e.g., Antimony Compounds)

The effectiveness of brominated flame retardants is significantly enhanced when used in combination with a synergist, most commonly antimony trioxide (Sb₂O₃). mst.dkinchem.org Antimony trioxide itself has little to no flame-retardant properties but creates a powerful synergistic effect with halogenated compounds. mst.dkepa.gov

During a fire, the HBr released from the brominated flame retardant reacts with the antimony trioxide. This reaction forms antimony trihalide (SbBr₃) and antimony oxyhalide (SbOBr). inchem.org These antimony compounds are volatile and act as even more effective radical scavengers in the gas phase than HBr alone, significantly improving the flame-retardant efficiency. inchem.org This synergy allows for a lower total amount of flame retardant to be used to achieve the desired level of safety, which can be economically beneficial and help preserve the polymer's original properties. google.comgoogle.com This well-established halogen-antimony synergy is a critical aspect of formulations involving compounds like 2,4,6-tribromophenyl esters. epa.gov

Thermal Stability and Compatibility in Polymer Formulations

For an additive flame retardant to be effective, it must be thermally stable enough to withstand the polymer processing temperatures without premature decomposition. However, it must decompose at a temperature close to the polymer's decomposition temperature to release the flame-retarding species when they are needed most. hitachi-hightech.com The precursor, 2,4,6-Tribromophenol, is noted for its good thermal stability, which is a positive indicator for its derivatives. specialchem.com

Studies on similar end-capped brominated epoxy flame retardants show decomposition begins around 260 °C with the release of 2,4,6-tribromophenol, followed by the main pyrolysis stage peaking around 360 °C, which aligns with the decomposition temperatures of many common thermoplastics. cdu.edu.au The compatibility of 2,4,6-Tribromophenyl hexanoate with a given polymer depends on factors like polarity and molecular structure, which influence its dispersion and long-term stability within the final product.

| Property | Significance in Polymer Formulations |

| Decomposition Temperature | Must be high enough to survive processing but low enough to activate during polymer combustion. hitachi-hightech.com |

| Compatibility | Good compatibility ensures even dispersion, preventing negative impacts on the polymer's mechanical properties. industrialchemicals.gov.au |

| Volatility | Low volatility is required to prevent the additive from leaching out of the polymer during its service life. industrialchemicals.gov.au |

Other Potential Material Science Applications

Beyond its role as an additive flame retardant, the chemical structure of 2,4,6-Tribromophenyl hexanoate suggests potential in other areas of material science, particularly in the synthesis of new polymers.

Role as a Monomer in Polymer Synthesis for Functional Materials

While the hexanoate group itself is not typically polymerizable, it is conceivable that 2,4,6-Tribromophenyl hexanoate could be chemically modified or used as a precursor to create a reactive monomer. A more direct application is seen with a closely related compound, 2,4,6-Tribromophenyl acrylate (B77674) (TBPA). polysciences.com TBPA is a brominated acrylate monomer that is used to create specialty polymers with inherent flame retardancy, chemical resistance, and high thermal stability. polysciences.com The acrylate group allows it to be polymerized or copolymerized into various resin systems. Given that 2,4,6-Tribromophenyl acetate (B1210297) serves as a precursor in the synthesis of specialty polymers, it is plausible that 2,4,6-Tribromophenyl hexanoate could serve a similar function as a building block for functional materials where the tribromophenyl group imparts desired properties like flame resistance or high refractive index. specialchem.com

Contribution to Chemical Resistance and Thermal Stability of Materials

The molecular architecture of 2,4,6-Tribromophenyl hexanoate, featuring a heavily brominated aromatic ring, is central to its potential for enhancing the chemical resistance and thermal stability of polymeric materials. The tribromophenyl group is a well-established moiety for imparting flame retardancy, a property intrinsically linked to thermal stability. While direct research on the hexanoate ester is limited, the behavior of closely related compounds provides significant insights into its expected performance.

Furthermore, the bulky and chemically robust nature of the tribromophenyl group can physically shield the polymer backbone from chemical attack. This steric hindrance can limit the penetration of solvents, acids, and other corrosive agents, thereby improving the material's chemical resistance. The stability of the ester linkage in 2,4,6-Tribromophenyl hexanoate under various conditions would also play a role in its effectiveness.

Data on the precursor, 2,4,6-Tribromophenol, indicates its use as a reactive flame retardant in materials like epoxy resins and polyurethanes, lending further support to the potential of its derivatives in these applications. polysciences.comlookchem.com

Table 1: Physicochemical Properties of 2,4,6-Tribromophenyl Hexanoate and its Precursor

| Property | 2,4,6-Tribromophenyl Hexanoate | 2,4,6-Tribromophenol |

|---|---|---|

| CAS Number | 16732-09-5 | 118-79-6 |

| Molecular Formula | C₁₂H₁₃Br₃O₂ | C₆H₃Br₃O |

| Molecular Weight | 428.95 g/mol | 330.8 g/mol |

| Appearance | Colorless to light yellow clear liquid | White to slightly brown powder/crystals |

| Purity | >97.0% (GC) | - |

| Solubility | - | Soluble in alcohol, chloroform, ether; slightly soluble in water. lookchem.com |

Data compiled from multiple sources. lookchem.comevitachem.comnih.gov

Exploration in Specialty Coatings and Resins

The exploration of 2,4,6-Tribromophenyl hexanoate in specialty coatings and resins is a logical extension of its anticipated properties. In the coatings industry, there is a continuous demand for additives that can improve durability without compromising other essential characteristics like adhesion and appearance.

The incorporation of 2,4,6-Tribromophenyl hexanoate into resin formulations, such as those based on epoxy or polyurethane, could yield coatings with enhanced performance profiles. For instance, a related compound, 2,4,6-Tribromophenyl acrylate (TBPA), is specifically designed to provide flame retardancy, chemical resistance, and thermal stability in specialty polymer formulations, including coatings and resins. polysciences.com This strongly suggests that the hexanoate derivative could serve a similar function.

When used as an additive or a co-monomer in resin systems, 2,4,6-Tribromophenyl hexanoate would be expected to physically blend with or chemically bond into the polymer network. This integration would disseminate the protective properties of the tribromophenyl group throughout the material. The hexanoate tail of the molecule could also influence its compatibility with different resin systems and potentially act as a plasticizer, affecting the mechanical properties of the final coating.

Further research is necessary to fully elucidate the specific benefits and optimal incorporation methods of 2,4,6-Tribromophenyl hexanoate in various specialty coatings and resins. However, the established performance of analogous compounds provides a strong foundation for its potential in creating more robust and durable materials.

Ecotoxicology and Risk Assessment of 2,4,6 Tribromophenyl Hexanoate in the Environment

Ecotoxicity Studies

2,4,6-Tribromophenol (B41969) (TBP) is classified as toxic to aquatic organisms. scbt.com Acute toxicity studies have been conducted on various species representing different trophic levels, including microalgae, crustaceans (daphnids), and fish.

Research on the green alga Scenedesmus quadricauda determined a 96-hour median effective concentration (EC50) of 2.67 mg/L. nih.gov Another study on the algae Selenastrum capricornutum also established its toxicity. oecd.org For aquatic invertebrates, the 48-hour EC50 for Daphnia magna has been reported at 1.57 mg/L, with other comparable results showing an EC50 of 1.31 mg/L. nih.gov Chronic studies on daphnids established a 21-day No-Observed-Effect-Concentration (NOEC) for reproduction at 0.1 mg/L. who.int

Toxicity in fish has also been documented, with 96-hour median lethal concentration (LC50) values for various fish species ranging from 0.2 mg/L to 6.8 mg/L. who.int These findings indicate that TBP poses a significant hazard to aquatic ecosystems.

Table 1: Aquatic Ecotoxicity of 2,4,6-Tribromophenol (TBP)

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Scenedesmus quadricauda (Alga) | EC50 | 96 hours | 2.67 | nih.gov |

| Daphnia magna (Crustacean) | EC50 | 48 hours | 1.57 | nih.gov |

| Daphnia magna (Crustacean) | NOEC (Reproduction) | 21 days | 0.1 | who.int |

| Fish (various) | LC50 | 96 hours | 0.2 - 6.8 | who.int |

Studies on mammalian and aquatic models using TBP indicate a potential for developmental and reproductive effects. In a screening study with rats, a No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity was established at 300 mg/kg of body weight per day. oecd.org At a higher dose of 1,000 mg/kg per day, researchers observed reduced neonatal viability on the fourth day of lactation and lower neonatal body weights. who.intoecd.org

Research using the zebrafish (Danio rerio) model organism has yielded some varied results. One study reported that embryonic exposure to TBP altered the sex ratio towards a male-dominant population and that the subsequent (F1) generation exhibited a higher rate of malformations, decreased survival, and stunted growth. nih.gov Conversely, another study found that acute TBP exposure did not significantly affect the hatching of embryos, malformation rates, or the growth and survival of larvae, suggesting low developmental toxicity under those specific test conditions. nih.gov

Table 2: Developmental and Reproductive Toxicity of 2,4,6-Tribromophenol (TBP)

| Model Organism | Effect Observed | NOAEL / Finding | Reference |

| Rat | Reproductive/Developmental Toxicity | 300 mg/kg/day | oecd.org |

| Rat | Reduced neonatal viability and body weight | Effects at 1,000 mg/kg/day | who.intoecd.org |

| Zebrafish (Danio rerio) | Altered sex ratio, increased F1 malformations and mortality | Adverse effects on fish populations noted | nih.gov |

| Zebrafish (Danio rerio) | Embryo hatching, malformation, larval growth/survival | No significant effects in acute exposure study | nih.gov |

2,4,6-Tribromophenol is recognized as a chemical with endocrine-disrupting potential. mdpi.comedlists.org Studies have specifically highlighted its ability to interfere with the thyroid hormone system. nih.govmdpi.com

In zebrafish larvae exposed to TBP, researchers observed significant bioconcentration of the chemical. nih.gov This exposure led to a notable increase in whole-body thyroxine (T4) levels, indicating a disruption of thyroid homeostasis. nih.gov The study also revealed that TBP exposure altered the gene transcription of key components of the hypothalamic-pituitary-thyroid (HPT) axis, which regulates thyroid function. nih.gov Further evidence suggests TBP influences thyroid actions at the level of gene expression regulation. mdpi.com In addition to thyroid disruption, the previously mentioned study showing an altered sex ratio in zebrafish also points towards a potential endocrine-disrupting mode of action. nih.gov

Environmental Risk Assessment Methodologies